molecular formula C8H12BrN B13445555 1-(3-Bromopropyl)cyclobutane-1-carbonitrile

1-(3-Bromopropyl)cyclobutane-1-carbonitrile

Cat. No.: B13445555
M. Wt: 202.09 g/mol
InChI Key: SJQFQRSGMZJGTM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)cyclobutane-1-carbonitrile is a brominated cyclobutane derivative featuring a nitrile functional group and a bromopropyl side chain. This compound is structurally notable for its cyclobutane ring, which introduces steric strain and influences its reactivity compared to larger cycloalkanes.

Properties

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

IUPAC Name

1-(3-bromopropyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C8H12BrN/c9-6-2-5-8(7-10)3-1-4-8/h1-6H2

InChI Key

SJQFQRSGMZJGTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCCBr)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with bromopropyl and nitrile groups under specific conditions. One common method involves the use of cyclobutane-1-carbonitrile and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclobutane derivatives with various functional groups.

    Reduction: Cyclobutylamines.

    Oxidation: Cyclobutane carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The nitrile group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Bromophenyl)cyclopropanecarbonitrile

  • Structure : Replaces the cyclobutane ring with a cyclopropane ring and substitutes the bromopropyl group with a bromophenyl moiety.
  • Molecular Formula : C₁₀H₈BrN (vs. C₈H₁₀BrN for the cyclobutane analog).
  • Applications : Used as a medical intermediate, emphasizing its role in drug discovery .
  • Stability : The cyclopropane ring’s higher ring strain may reduce thermal stability compared to cyclobutane derivatives.
  • Synthesis : Typically prepared via cyclopropanation reactions, contrasting with the alkylation or halogenation routes used for bromopropylcyclobutane derivatives.

(3-Bromopropyl)benzene

  • Structure : A benzene ring attached to a 3-bromopropyl chain (CAS 637-59-2) .
  • Reactivity : Lacks the nitrile group and cyclobutane ring, making it less polar and more suited for aryl-alkyl coupling reactions.
  • Synthetic Utility : Often employed in Friedel-Crafts alkylation or as a precursor for surfactants.

1-Bromo-2-(3-bromopropyl)benzene

  • Structure : Benzene ring with bromine and bromopropyl substituents at adjacent positions.
  • Synthesis : Produced via bromination of 3-(2-bromophenyl)propan-1-ol, yielding 95% purity after column chromatography .
  • Key Difference : The absence of a nitrile group limits its utility in cyanation reactions, which are critical for pharmaceutical intermediates.

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Functional Groups Primary Applications Synthesis Yield
1-(3-Bromopropyl)cyclobutane-1-carbonitrile C₈H₁₀BrN Not reported Cyclobutane, nitrile, bromide Organic synthesis intermediate Not reported
1-(3-Bromophenyl)cyclopropanecarbonitrile C₁₀H₈BrN 124276-83-1 Cyclopropane, nitrile, bromide Medical intermediates 95%+ purity
(3-Bromopropyl)benzene C₉H₁₁Br 637-59-2 Benzene, bromide Surfactants, alkylation agents Not reported
1-Bromo-2-(3-bromopropyl)benzene C₉H₁₀Br₂ Not reported Benzene, dual bromide Halogenation studies 95%

Key Research Findings

  • Reactivity Trends : The nitrile group in this compound enhances its electrophilicity, enabling nucleophilic attacks at the bromopropyl chain. This contrasts with phenyl-substituted analogs, where aromaticity dominates reactivity .
  • Steric Effects : The cyclobutane ring imposes moderate steric hindrance compared to cyclopropane derivatives, balancing reactivity and stability in catalytic processes.
  • Synthetic Challenges : Bromopropylcyclobutane derivatives require stringent purification (e.g., hexane-based chromatography) to isolate high-purity products, mirroring methods used for brominated benzene analogs .

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